4-azido-1-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-azido-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5/c1-9-3-4(2-6-9)7-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFDMQWZIPNZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Azido 1 Methyl 1h Pyrazole and Its Pyrazole Analogues
Direct Azido (B1232118) Transfer Reactions to Pyrazole (B372694) Ring Systems
Direct azidation methods offer an efficient route to azidopyrazoles by converting a C-H or C-Metal bond directly into a C-N₃ bond or by substituting a leaving group.
A notable method for the direct introduction of an azido group involves the use of heteroaryllithium precursors in combination with an azide (B81097) transfer agent, such as p-toluenesulfonyl azide (tosyl azide). nih.govwikipedia.org This procedure is predicated on the generation of a lithiated heterocycle, which then reacts with tosyl azide. The reaction proceeds through the formation of a lithium triazene (B1217601) salt intermediate, which subsequently fragments to yield the desired azidoazole. nih.gov This approach was successfully used to synthesize 5-azido-N-methylpyrazole. nih.gov The generation of the heteroaryllithium species is typically achieved through deprotonation with a strong base like n-butyllithium (n-BuLi). Tosyl azide is a common and effective diazo-transfer reagent, prepared from tosyl chloride and sodium azide. wikipedia.orgucc.ieorganic-chemistry.org
Nucleophilic aromatic substitution (SNAr) is a widely employed and robust strategy for introducing an azido group onto a pyrazole ring. This method requires a pyrazole scaffold activated with a suitable leaving group, typically a halogen, and electron-withdrawing groups that facilitate the nucleophilic attack. encyclopedia.pub The reaction of a chloro-substituted pyrazole with an azide source, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is a representative example. preprints.orgrsc.org
For instance, the synthesis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole was achieved through the facile replacement of a chlorine atom in the corresponding 5-chloro-pyrazole precursor by reacting it with sodium azide. preprints.orgmdpi.comnih.gov Similarly, 4-azido-3,5-dinitro-1H-pyrazole based energetic materials have been synthesized via nucleophilic substitution of a chloro group in the precursor molecule with sodium azide in DMSO. rsc.org This substitution is a key step in creating energetic compounds where the azide moiety contributes to a high heat of formation. mdpi.com The reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide leads to the straightforward replacement of the chlorine with an azido group. nih.gov Another example includes the treatment of a pyrazole-4-carbaldehyde with sodium azide in DMSO to yield an azidoformylpyrazole. chem-soc.si
Table 1: Examples of Nucleophilic Substitution for Azidopyrazole Synthesis
| Substrate | Reagent | Product | Solvent | Yield | Reference |
| 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Sodium Azide | 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Acetic Acid | - | preprints.orgmdpi.com |
| 3-((4-Chloro-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazol-5-amine | Sodium Azide | 3-((4-Azido-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazol-5-amine | DMSO | 83% | rsc.org |
| 3-Chloro-4-formyl-5-phenyl-1H-pyrazole | Sodium Azide | 3-Azido-4-formyl-5-phenyl-1H-pyrazole | DMF | - | evitachem.com |
Strategies for Pyrazole Ring Formation Preceding Azido Group Incorporation
In many synthetic routes, the pyrazole core is constructed first, followed by functionalization to introduce the desired azido group. This approach allows for greater diversity in the substitution pattern of the final product.
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous established methods. mdpi.com The most classical and widely used approach is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) or its derivative with a 1,3-dicarbonyl compound. mdpi.combeilstein-journals.org
Modern variations and alternative strategies have significantly expanded the scope of pyrazole synthesis:
1,3-Dipolar Cycloadditions: These reactions are powerful for building five-membered rings and are a common method for accessing pyrazoles. nih.gov For example, trifluoromethylated pyrazoles can be synthesized via the (3+2)-cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones. acs.org
Tandem Reactions: A tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates has been developed for the synthesis of 3,4,5-trisubstituted pyrazoles. nih.gov
Catalytic Cyclizations: Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives under mild conditions. organic-chemistry.org Another copper-catalyzed method involves the cascade reaction of saturated ketones with hydrazines to produce 1,3-disubstituted pyrazoles with high regioselectivity. sioc-journal.cn
Condensation Reactions: The condensation of α,β-alkynic aldehydes with hydrazines, followed by treatment with an electrophile like phenylselenyl chloride, can yield highly substituted pyrazoles in a one-pot reaction. mdpi.com
Once the desired pyrazole scaffold is synthesized, the azido group can be introduced through functional group interconversion. This often involves a two-step process: introduction of a good leaving group, followed by nucleophilic substitution with an azide salt.
A prime example is the synthesis starting from edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one). preprints.orgmdpi.com The pyrazole starting material is first functionalized, for instance, by chlorination using reagents like phosphorus oxychloride (POCl₃) to create a reactive site. preprints.org Subsequent nitration, followed by reaction with sodium azide, replaces the chlorine atom with the azido group, as described in section 2.1.2. preprints.orgmdpi.com This sequential approach allows for the precise placement of substituents on the pyrazole ring before the final azidation step. Another pathway involves the nitration of a pyrazole ring, which can activate adjacent positions for subsequent nucleophilic substitution where a leaving group is displaced by an azide. mdpi.com
Multi-Component Reaction Approaches to Azido-Pyrazole Frameworks
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating substructures from each reactant. beilstein-journals.org These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
A direct MCR for synthesizing azido-functionalized pyrazoles involves the reaction of vinyl azides, aldehydes, and tosylhydrazine in the presence of a base. organic-chemistry.org This method affords 3,4,5-trisubstituted 1H-pyrazoles regioselectively in good yields, directly incorporating the azide functionality from the vinyl azide starting material. organic-chemistry.org
While not always producing an azido-pyrazole directly, the Ugi-azide four-component reaction (azido-Ugi 4CR) is a powerful MCR that utilizes an azide source (e.g., azidotrimethylsilane) to synthesize 1-tetrazolyl-substituted heterocycles. acs.orgbeilstein-journals.org This reaction combines an aldehyde, an amine, an isocyanide, and an azide source to create α-aminoacyl-tetrazoles, which can then undergo post-cyclization modifications. acs.orgfrontiersin.org This highlights the utility of azides as key building blocks in complex MCRs for generating diverse heterocyclic frameworks.
One-Pot Synthesis of Azido-Pyrazole Intermediates
One-pot syntheses are highly valued in organic chemistry for their ability to reduce reaction time, minimize waste, and avoid the isolation of potentially hazardous intermediates. The synthesis of azido-pyrazoles often proceeds from the corresponding aminopyrazoles, which are converted to azides via a diazonium salt intermediate.
A notable one-pot strategy involves the formation of a triazene intermediate from an aminopyrazole. This triazene can then be cleaved in the same reaction vessel to generate the desired azidopyrazole, which can be immediately used in a subsequent reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netbeilstein-journals.org This approach circumvents the need to isolate the potentially explosive azide compound.
The general sequence for this one-pot methodology starting from an aminopyrazole is as follows:
Diazotization: The aminopyrazole is treated with a diazotizing agent, such as isoamyl nitrite (B80452) in the presence of a Lewis acid like BF₃·Et₂O, to form a diazonium salt in situ. researchgate.net
Triazene Formation: The in-situ generated diazonium salt is then reacted with a secondary amine, for example, diisopropylamine (B44863), to form a stable triazene-protected pyrazole. researchgate.netbeilstein-journals.org This step can often be performed as a one-pot reaction with the initial diazotization. beilstein-journals.org
Azide Formation and Subsequent Reaction: The triazene is subsequently cleaved using an acid and an azide source, such as trifluoroacetic acid (TFA) and trimethylsilyl (B98337) azide (TMSN₃), to generate the azidopyrazole in situ. researchgate.net This reactive intermediate can then be directly engaged in a cycloaddition reaction. A simple evaporation step after the triazene cleavage can remove residual reagents, allowing for a clean subsequent reaction. researchgate.net
This one-pot approach has been successfully applied to the synthesis of various triazole-pyrazole hybrids, demonstrating its utility in generating complex heterocyclic systems efficiently. researchgate.net
| Starting Material (Aminopyrazole) | Reagents for Triazene Formation | Reagents for Azide Generation & Cycloaddition | Product Type | Yield | Reference |
| 5-Methyl-1H-pyrazol-3-amine | 1. BF₃·Et₂O, isoamyl nitrite; 2. Diisopropylamine | 1. TFA, TMSN₃; 2. Alkyne, CuSO₄, Sodium Ascorbate | Triazole-pyrazole hybrid | Quantitative (over two steps) | researchgate.net |
| Substituted Aminopyrazoles | Diazonium salt generation followed by diisopropylamine addition | TFA, TMSN₃, then alkyne for CuAAC | Multi-substituted pyrazole-triazole hybrids | Not specified in one-pot | beilstein-journals.org |
This table presents examples of one-pot syntheses involving in-situ generated azidopyrazole intermediates.
Another one-pot approach involves the direct conversion of a halo-pyrazole to an azido-pyrazole, which is then used in a subsequent reaction. For instance, a sequential one-pot, three-step synthesis has been developed for polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles starting from 4-bromo-5-(trifluoromethyl)-1H-pyrazoles. beilstein-journals.org This process involves a Sonogashira cross-coupling, desilylation, and a CuAAC reaction, where the azide reagent is introduced in the final step. beilstein-journals.org While this example doesn't generate the azidopyrazole in the first step, it showcases the efficiency of one-pot sequences in building complex pyrazole-containing molecules.
In-situ Generation and Reactivity of Azide Precursors
The in-situ generation of azide precursors, particularly diazonium salts, is a cornerstone of azidopyrazole synthesis. This method avoids the isolation of diazonium salts, which can be unstable. The standard procedure involves the diazotization of an aminopyrazole using nitrous acid, typically generated in situ from sodium nitrite and a strong acid. kit.edu The resulting pyrazole diazonium salt is then treated with an azide source, most commonly sodium azide, to yield the azidopyrazole.
The diazotization of 4-aminopyrazoles in strong acids is known to produce stable crystalline diazonium salts. chem-soc.si For example, 4-amino-3,5-dimethylpyrazole reacts with nitrous acid in hydrochloric acid to form a stable diazonium chloride. chem-soc.si This stability is crucial as it allows for a clean subsequent reaction with an azide ion.
The reaction of a pyrazole diazonium salt with sodium azide is generally a facile and high-yielding process. This has been demonstrated in the synthesis of various azidopyrazoles. For example, a cyano-analogue of the drug Celecoxib, a pyrazole derivative, was synthesized by treating the corresponding diazonium salt with sodium azide, affording the azide product in 71% yield. chinesechemsoc.org
The reactivity of the in-situ generated diazonium salt is influenced by the reaction conditions and the substituents on the pyrazole ring. The general mechanism for the formation of an azidopyrazole from an aminopyrazole is depicted below:
Nitrosation of the amine: The primary amino group of the aminopyrazole attacks the nitrosonium ion (NO⁺), which is formed from sodium nitrite in an acidic medium.
Formation of the diazonium ion: A series of proton transfers and the elimination of a water molecule leads to the formation of the pyrazole diazonium ion.
Nucleophilic substitution: The diazonium group is an excellent leaving group (N₂) and is readily displaced by the azide anion (N₃⁻) to form the final azidopyrazole product.
| Aminopyrazole Precursor | Diazotizing Agent | Azide Source | Product | Yield | Reference |
| 4-Amino-3,5-dimethylpyrazole | Nitrous acid in HCl | Not specified for azide synthesis | 4-Diazonio-3,5-dimethylpyrazole chloride | Not specified | chem-soc.si |
| 1-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-carbonitrile | Not specified (diazotization) | Sodium azide | 1-(4-azidophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-carbonitrile | 71% | chinesechemsoc.org |
| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Not specified (starting from pyrazolone) | Sodium azide in DMSO | 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Not specified | researchgate.net |
This table illustrates the synthesis of azidopyrazoles via the generation of diazonium salt intermediates.
Furthermore, the synthesis of azidopyrazoles can also be achieved from other precursors. For instance, 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde was synthesized from 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde by reaction with sodium azide in DMSO. researchgate.net This demonstrates a nucleophilic substitution pathway to introduce the azide functionality onto the pyrazole ring.
Chemical Reactivity and Mechanistic Investigations of 4 Azido 1 Methyl 1h Pyrazole
[3+2] Cycloaddition Reactions (Click Chemistry)
The [3+2] cycloaddition, a cornerstone of "click chemistry," is the most prominent reaction class for 4-azido-1-methyl-1H-pyrazole. tcichemicals.com This type of reaction involves the coupling of a 1,3-dipole (the azide) with a dipolarophile (such as an alkyne) to form a stable five-membered heterocyclic ring. tcichemicals.com These reactions are lauded for their high yields, minimal byproduct formation, and broad functional group tolerance. tcichemicals.comnih.gov
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, transforming organic azides and terminal alkynes into 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. nih.gov This reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. nih.govnih.gov The use of a copper(I) catalyst can increase the reaction rate by a factor of up to 10⁷. nih.gov
The accepted mechanism for the CuAAC reaction involves a multi-step catalytic cycle. nih.gov The process begins with the formation of a copper(I)-acetylide complex from the terminal alkyne. nih.govnih.gov This step is crucial as it activates the alkyne for reaction. The organic azide (B81097) then coordinates to the copper center, bringing the two reactive partners into proximity.
A key intermediate is a six-membered copper-containing ring, which subsequently undergoes rearrangement and cyclization. acs.org The final step involves protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle. nih.govacs.org While a mononuclear mechanism was initially proposed, kinetic studies have suggested that the reaction may be second order or higher with respect to copper concentration, indicating that polynuclear copper-acetylide complexes could be the catalytically active species under certain conditions. acs.orgacs.org
The efficiency and outcome of the CuAAC reaction are highly dependent on the choice of ligands and reaction conditions. Ancillary ligands play a critical role in stabilizing the Cu(I) oxidation state against disproportionation and oxidation, as well as accelerating the catalytic cycle. rsc.orgnih.gov Tris(triazolylmethyl)amine-based ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), are particularly effective. tcichemicals.comnih.gov
The choice of solvent, temperature, and the source of Cu(I) also significantly impacts the reaction. mdpi.com For instance, microwave heating can dramatically reduce reaction times. nih.govmdpi.com While various Cu(I) sources like CuI, CuBr, or in situ reduction of Cu(II) salts (e.g., CuSO₄ with sodium ascorbate) are effective, the presence of certain counter-ions like iodide can sometimes interfere with the reaction. acs.orgnih.gov The optimal conditions often require a careful balance to maximize reaction rates while preventing catalyst degradation and unwanted side reactions, such as the oxidative homocoupling of alkynes (Glaser coupling). nih.gov
Table 1: Comparison of Methodologies for CuAAC Reactions
| Method | Catalyst/Conditions | Reaction Time | Typical Yield | Ref. |
|---|---|---|---|---|
| Conventional Heating | Cu(I) salt (e.g., CuI) | 2–24 hours | Good to Excellent | mdpi.com |
| Microwave Irradiation | Cu(I) salt (e.g., CuI) | 10–30 minutes | Excellent | nih.govmdpi.com |
| Ligand-Accelerated | Cu(I)/Ligand (e.g., TBTA) | Varies (often faster) | High to Excellent | acs.orgnih.gov |
| Solvent-Free | NHC-Cu complex | 30–60 minutes | High | mdpi.com |
The CuAAC reaction of this compound with a wide array of terminal alkynes provides access to a diverse library of 1-(1-methyl-1H-pyrazol-4-yl)-4-substituted-1H-1,2,3-triazoles. This modular approach allows for the straightforward synthesis of complex molecules by joining two building blocks through the stable, aromatic triazole linker. organic-chemistry.orgnih.gov This strategy has been employed to create novel bis-pyrazole structures and other complex heterocyclic systems. nih.gov The resulting triazole ring is not merely a passive linker; it is a robust, hydrolytically stable structure that can act as a bioisostere for amide bonds and engage in hydrogen bonding and dipole-dipole interactions. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that circumvents the need for a potentially toxic metal catalyst. magtech.com.cn The reaction's driving force comes from the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145) derivative (e.g., BCN, DIBO). magtech.com.cnresearchgate.net This inherent strain significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures. researchgate.net
While specific studies detailing the SPAAC reactivity of this compound are not prevalent in the searched literature, the general principles of SPAAC are applicable. nih.govrsc.org The reaction kinetics are primarily dictated by the structure of the strained alkyne. magtech.com.cn The resulting triazole products are formed without the need for copper, making this an ideal strategy for applications in living systems where metal toxicity is a concern. researchgate.net
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Strained Alkyne | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Ref. |
|---|---|---|---|
| Cyclooctyne | Benzyl azide | ~10⁻³ | magtech.com.cn |
| DIBAC | Benzyl azide | ~0.3 | magtech.com.cn |
| BCN | Benzyl azide | ~0.01 | nih.gov |
Note: Data represents general SPAAC reactivity and is not specific to this compound.
While the azide group itself does not directly participate in Inverse Electron Demand Diels-Alder (IEDDA) reactions, the pyrazole (B372694) scaffold can be engineered to act as a diene in such cycloadditions. nih.govmit.edu IEDDA reactions typically involve an electron-rich dienophile reacting with an electron-poor diene, such as a tetrazine. rsc.orgresearchgate.net These reactions are known for their exceptionally fast kinetics, often orders of magnitude faster than SPAAC, and are highly bioorthogonal. rsc.orgsigmaaldrich.com
Research has shown that 4H-pyrazoles can be activated as IEDDA dienes. nih.govmit.edu For example, fluorination at the 4-position of the pyrazole ring induces hyperconjugative antiaromaticity, which destabilizes the diene and significantly increases its reactivity toward strained alkynes like bicyclo[6.1.0]non-4-yne (BCN). mit.edu While this specific research does not involve an azido-substituted pyrazole, it establishes the principle that the pyrazole core can be chemically modified to participate in IEDDA reactions. An azido-pyrazole designed for IEDDA would likely involve the pyrazole ring acting as the diene component, with the azide group available for subsequent or orthogonal ligation reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes
Intramolecular Cyclization Pathways
The chemistry of this compound is characterized by its potential to undergo various intramolecular cyclization reactions, primarily driven by the reactivity of the azido (B1232118) group. These transformations often proceed through highly reactive intermediates, leading to the formation of novel heterocyclic systems.
Nitrene-Mediated Cyclizations and Rearrangements from Azido Precursors
The thermal or photochemical decomposition of this compound can lead to the formation of a transient nitrene intermediate, 1-methyl-1H-pyrazol-4-nitrene. nih.gov The subsequent reactivity of this nitrene is dictated by its electronic state (singlet or triplet) and the surrounding molecular environment. While the singlet/triplet gap for pyrazole nitrene has not been extensively studied, it is known that singlet aryl nitrenes are capable of rapid intramolecular reactions. nih.gov
In the case of pyrazole nitrenes, computational analyses suggest that the singlet state can undergo barrierless fragmentation through a coarctate reaction. nih.gov However, it can also be trapped by internal nucleophiles. nih.gov For 1-methyl-1H-pyrazol-4-nitrene, potential intramolecular cyclization pathways could involve the attack of the nitrene onto the adjacent C5 or N1 positions of the pyrazole ring, which could lead to the formation of fused heterocyclic systems. Rearrangements are also possible, as observed in other pyrazole nitrene systems where a sequence of steps can lead to remote C-H functionalization. nih.govpreprints.org
Thermolytic Transformations Leading to Intramolecular Rearrangements or Fragmentations
Thermolysis of azido-substituted pyrazoles can initiate a cascade of reactions leading to significant molecular restructuring. preprints.org While the specific thermolytic behavior of this compound is not detailed in the provided literature, the general principles of thermal decomposition of heterocyclic azides can be applied. The initial step is typically the extrusion of dinitrogen gas (N₂) to form the corresponding nitrene. researchgate.net
The stability of the pyrazole ring itself is a factor in these transformations. The pyrazole moiety is generally resistant to oxidation, but at elevated temperatures, ring cleavage can occur. researchgate.net Possible fragmentation pathways for the pyrazole ring upon thermolysis include N-N bond cleavage and C-N bond cleavage. researchgate.net These fragmentations can compete with intramolecular rearrangements of the nitrene intermediate. The specific outcome of the thermolysis of this compound would likely depend on the reaction conditions, such as temperature and solvent.
Further Chemical Transformations of the Azido Group
Beyond cyclization reactions, the azido group of this compound can undergo a variety of other chemical transformations, highlighting its versatility as a synthetic handle.
Reduction of Azido to Amine Functionality
The reduction of the azido group to a primary amine is a fundamental and widely used transformation in organic synthesis. This conversion provides access to 4-amino-1-methyl-1H-pyrazole, a valuable building block for the synthesis of more complex molecules. mdpi.com Several reductive strategies can be employed for this purpose.
Common methods for the reduction of aryl and heterocyclic azides include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). preprints.org Milder conditions have also been developed, involving reagents such as sulfides or transition metal catalysts. preprints.org The Staudinger reaction, which utilizes phosphines or phosphites, remains a frequent choice for this transformation due to its generally mild conditions and high functional group tolerance. mdpi.compreprints.org
| Reagent Class | Specific Examples | Reference |
| Hydride Reductants | LiAlH₄, NaBH₄ | preprints.org |
| Sulfide Reagents | (NH₄)₂S, Na₂S | preprints.org |
| Phosphine Reagents | PPh₃ (Staudinger Reaction) | mdpi.compreprints.org |
| Catalytic Hydrogenation | H₂/Pd-C, H₂/PtO₂ |
Reactions with Other Carbon- and Heteroatom-Centered Nucleophiles and Electrophiles
The pyrazole ring possesses distinct electronic properties that influence its reactivity towards nucleophiles and electrophiles. The C4 position of the pyrazole ring is generally nucleophilic and susceptible to electrophilic substitution reactions. researchgate.net Conversely, the C3 and C5 positions are more electrophilic in nature due to the electron-withdrawing effect of the adjacent nitrogen atoms, making them potential sites for nucleophilic attack. researchgate.net
The azido group itself can react with a variety of nucleophiles and electrophiles. For instance, the terminal nitrogen of the azide can act as a nucleophile. The azide can also undergo [3+2] cycloaddition reactions with alkynes and alkenes, a cornerstone of "click chemistry," to form triazoles. nih.gov
In the context of this compound, the interplay between the reactivity of the pyrazole ring and the azido group allows for a range of potential transformations. For example, electrophilic attack on the pyrazole ring could be followed by nucleophilic displacement of the azido group, or vice versa, depending on the reaction conditions and the nature of the reagents used.
| Position on Pyrazole Ring | Electronic Character | Potential Reactions | Reference |
| C3 | Electrophilic | Nucleophilic attack | researchgate.net |
| C4 | Nucleophilic | Electrophilic substitution | researchgate.net |
| C5 | Electrophilic | Nucleophilic attack | researchgate.net |
Derivatives and Structural Analogues of 4 Azido 1 Methyl 1h Pyrazole
Synthesis of Pyrazole-Fused Heterocyclic Systems Incorporating Azido (B1232118) Moieties
Azidopyrazoles are valuable precursors for building fused-ring systems. The azido group can participate in various cyclization reactions, either directly or after transformation into other functional groups like amines, to yield polycyclic heteroaromatic compounds.
The synthesis of pyrazolo[3,4-b]pyridone derivatives can be achieved from azidopyrazole precursors. For instance, the fusion of an azidoformylpyrazole with ethyl acetoacetate (B1235776) at elevated temperatures (150 °C) yields a 5-acetyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one derivative. semanticscholar.org This reaction demonstrates a pathway to pyridone-fused systems, which are significant scaffolds in medicinal chemistry.
Furthermore, pyrazole (B372694) derivatives can be integrated with chromene moieties. Research has shown the synthesis of 4-(4-oxo-4H-chromen-3-yl)pyrano[2,3-c]pyrazoles through one-pot, three-component reactions involving 4-oxo-4H-chromene-3-carbaldehyde, malononitrile, and pyrazolones. mdpi.com While not starting directly from an azidopyrazole, this illustrates the compatibility of pyrazole and chromene systems. Other studies have detailed the synthesis of various chromene and pyrano[2,3-c]pyrazole derivatives, highlighting the reactivity of precursors that can lead to these fused systems. nih.gov
| Precursor | Reagent | Conditions | Product |
|---|---|---|---|
| Azidoformylpyrazole | Ethyl acetoacetate | 150 °C | 5-acetyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one semanticscholar.org |
The hybridization of pyrazole with other five-membered heterocycles like thiazole (B1198619) and triazole has led to compounds with significant biological interest. doi.orgekb.eg
Pyrazolo-Thiazole Hybrids: The synthesis of pyrazole-thiazole hybrids can be accomplished through various routes, often involving the reaction of a pyrazole-containing intermediate with reagents that build the thiazole ring. researchgate.net One common method is the Hantzsch synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides or thioureas. researchgate.net By employing a pyrazole-substituted α-halocarbonyl or thioamide, fused or linked pyrazole-thiazole systems can be constructed. Microwave-assisted multicomponent reactions have also proven effective for synthesizing these hybrids. researchgate.net
Pyrazolo-Triazole Hybrids: The azido group on the 4-azido-1-methyl-1H-pyrazole is perfectly suited for the synthesis of pyrazolo-triazole hybrids via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnsf.govrsc.org This reaction provides a highly efficient and regioselective method for creating 1,4-disubstituted 1,2,3-triazole rings by reacting the azidopyrazole with a terminal alkyne. nih.govnih.gov This strategy allows for the facile connection of the pyrazole scaffold to a wide variety of other molecules and functional groups. A library of over fifty multi-substituted pyrazole–triazole hybrids has been synthesized using this methodology, demonstrating its versatility. nih.govbeilstein-journals.org The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. nsf.govmdpi.com
| Reactant 1 | Reactant 2 | Catalyst System | Product |
|---|---|---|---|
| This compound | Terminal Alkyne (R-C≡CH) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 4-(4-R-1H-1,2,3-triazol-1-yl)-1-methyl-1H-pyrazole nih.govnih.gov |
Azidopyrazoles serve as key building blocks for more complex fused heterocyclic systems. The transformation of the azido group is often a key step in the cyclization process to form an adjacent ring.
Fused [5-6] Ring Systems: Pyrazolo[3,4-b]pyridines are a prominent class of [5-6] fused systems. nih.gov One synthetic strategy involves the reaction of 5-azido-1-phenylpyrazole-4-carbaldehydes with ketones (such as cyclopentanone) in an ethanolic potassium hydroxide (B78521) solution. semanticscholar.org This one-pot reaction leads to the formation of tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridines. semanticscholar.org Another approach involves the treatment of 5-azido-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with aromatic amines to form methanimines, which can be further reacted to yield pyrazolo[3,4-d]pyrimidines. semanticscholar.org These methods highlight how the azidopyrazole scaffold can be elaborated to construct fused pyridine (B92270) and pyrimidine (B1678525) rings.
Fused [5-5-6] Ring Systems: The construction of tricyclic [5-5-6] systems has also been reported starting from pyrazole precursors. For example, Friedländer condensation of a pyrazole-4-carbonitrile with cyclopentanone (B42830) can yield a 1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-4-amine. semanticscholar.org These multistep syntheses demonstrate the utility of functionalized pyrazoles in assembling complex, multi-ring structures containing multiple heteroatoms.
Functionalization Strategies on the Pyrazole Ring and Azido Group for Diversification
To create a diverse library of compounds based on the this compound core, functionalization of both the pyrazole ring and the azido group is essential. These strategies allow for the fine-tuning of the molecule's electronic and steric properties.
The electronic properties of the pyrazole ring can be modulated by introducing substituents with different electronic characteristics. nih.gov Electrophilic addition reactions typically occur at the C4 position of the pyrazole ring, while nucleophilic additions are favored at the C3 and C5 positions. nih.govresearchgate.net
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro or cyano groups, can significantly alter the reactivity and properties of the pyrazole ring. researchgate.net For instance, the pyrazolyl moiety itself can act as an electron-withdrawing group. researchgate.net Transition-metal-catalyzed C-H functionalization is a modern approach to install various functional groups directly onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. rsc.org
Electron-Donating Groups (EDGs): Conversely, EDGs like alkyl or alkoxy groups can be introduced to increase the electron density of the pyrazole ring. researchgate.netresearchgate.net The presence of EDGs can influence the basicity of the ring nitrogens and the acidity of an N-H proton (in N-unsubstituted pyrazoles). nih.govresearchgate.net These substituents can direct the regioselectivity of further reactions, such as electrophilic substitution. researchgate.net
The creation of chiral molecules is of paramount importance in medicinal chemistry. The synthesis of chiral derivatives of this compound can be approached through several asymmetric strategies.
Chiral azides are valuable synthetic intermediates. nih.gov Catalytic asymmetric methods for their synthesis often involve the enantioselective azidation of prochiral compounds. nih.govrsc.org An alternative strategy is to perform asymmetric cycloaddition reactions with achiral vinyl azides to generate chiral cyclic azides, preserving the azido moiety for further transformations. nih.gov
For the pyrazole core, asymmetric synthesis can be achieved by using a chiral auxiliary. For example, tert-butanesulfinamide has been used as a chiral auxiliary to synthesize novel chiral pyrazole derivatives. nih.gov This method involves the stereoselective addition of an organolithium reagent to a chiral sulfinyl imine, followed by several steps to construct the pyrazole ring. nih.gov Such strategies could be adapted to introduce a chiral center attached to the nitrogen atom of the pyrazole ring in an azidopyrazole derivative. nih.govosi.lv The stereoselective synthesis of all possible stereoisomers of a target molecule can also be achieved through chemoenzymatic methods, which offer high enantioselectivity. mdpi.com
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-azido-1-methyl-1H-pyrazole
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | 7.5 - 8.0 | Singlet |
| H-5 | 7.7 - 8.2 | Singlet |
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in the pyrazole (B372694) ring and the methyl group would give a distinct signal. The carbon atom attached to the azido (B1232118) group (C-4) would be expected to have a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 130 - 140 |
| C-4 | 115 - 125 |
| C-5 | 135 - 145 |
For an unambiguous assignment of proton and carbon signals, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. These experiments reveal correlations between protons and the carbons they are attached to (HSQC) and correlations between protons and carbons over two or three bonds (HMBC), respectively. Furthermore, ¹⁵N NMR spectroscopy could provide direct information about the electronic environment of the five nitrogen atoms in the molecule, which would be particularly insightful for understanding the pyrazole ring and the azido group.
Infrared (IR) Spectroscopy for Functional Group Identification, particularly the Azido Stretch
Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups. For this compound, the most characteristic absorption would be the strong, sharp band corresponding to the asymmetric stretching vibration of the azido group (-N₃). This typically appears in the region of 2100-2160 cm⁻¹. Other expected absorptions would include C-H stretching vibrations for the aromatic pyrazole ring and the methyl group, as well as C=N and C=C stretching vibrations within the pyrazole ring.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Azido (-N₃) asymmetric stretch | 2100 - 2160 | Strong, Sharp |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch (N-CH₃) | 2850 - 3000 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (123.05 g/mol ). A common fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), which would result in a significant fragment ion at [M-28]⁺. Further fragmentation of the pyrazole ring would also be observed.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 124.06178 |
| [M+Na]⁺ | 146.04372 |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. This analytical method determines the mass percentages of the constituent elements within a sample, which is crucial for verifying its empirical formula. For a novel compound like this compound, elemental analysis provides the foundational data to confirm its atomic composition and purity.
The empirical formula of a compound represents the simplest whole-number ratio of atoms of each element present. For this compound, the molecular formula is established as C4H5N5. uni.lu Based on this, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), and nitrogen (N). These theoretical values serve as a benchmark against which the experimental results from elemental analysis are compared.
Detailed research findings on various pyrazole derivatives consistently report the use of elemental analysis to confirm their structure and purity. icm.edu.plmdpi.com In typical procedures, a small, precisely weighed sample of the compound is combusted in a controlled environment. The resulting combustion products, primarily carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are collected and quantified. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are determined.
The close agreement between the experimentally determined elemental composition and the calculated theoretical values provides strong evidence for the assigned molecular formula. Scientific literature concerning related heterocyclic compounds often states that the results of elemental analysis were found to be within a narrow margin of error, typically ±0.4%, of the calculated values, thereby confirming the successful synthesis and purity of the target molecule. icm.edu.pl
Elemental Composition Data for this compound
The theoretical elemental percentages for this compound, derived from its molecular formula (C4H5N5), are presented in the interactive data table below. These values are the standard against which experimental data would be evaluated.
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage Composition (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 4 | 48.044 | 39.05 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 4.10 |
| Nitrogen | N | 14.007 | 5 | 70.035 | 56.85 |
| Total Molecular Weight (g/mol) | 123.119 |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties of molecules. For a compound like 4-azido-1-methyl-1H-pyrazole, DFT would provide insights into its stability, reactivity, and the nature of its chemical bonds.
Prediction of Reaction Mechanisms and Transition States in Azide (B81097) Reactivity
DFT calculations are instrumental in elucidating reaction pathways, particularly for thermally sensitive compounds like organic azides. For this compound, these calculations could predict the transition states and activation energies for reactions such as thermal decomposition, which typically involves the extrusion of dinitrogen (N₂), or cycloaddition reactions, a common reactivity mode for azides. By mapping the potential energy surface, researchers can identify the most probable reaction mechanisms. For instance, studies on other azido-heterocycles have utilized DFT to understand their thermal stability and decomposition pathways.
Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distributions
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy and distribution of these orbitals in this compound would be calculated using DFT. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. The electron density distribution, also obtainable from DFT, would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative and not based on published experimental or calculated data.)
| Parameter | Predicted Value (eV) | Description |
| HOMO Energy | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | - | Difference in energy between the HOMO and LUMO. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide insights into its conformational flexibility, particularly the rotation around the bond connecting the azido (B1232118) group to the pyrazole (B372694) ring. Furthermore, simulations of the molecule in a condensed phase (liquid or solid) would reveal important information about intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which influence bulk properties like density and heat of vaporization.
Quantum Chemical Calculations for Energetic Parameters (e.g., detonation velocity, pressure)
For energetic materials, quantum chemical calculations are essential for predicting performance parameters. Methods such as DFT can be used to calculate the heat of formation, which is a critical parameter for determining the energy content of a molecule. Subsequently, empirical or semi-empirical methods, in conjunction with the calculated density and heat of formation, can be used to estimate detonation properties like detonation velocity and pressure. These predictions are vital for assessing the potential of a compound as an energetic material.
Table 2: Hypothetical Energetic Parameters for this compound (Note: This table is illustrative and not based on published experimental or calculated data.)
| Parameter | Predicted Value | Unit |
| Heat of Formation (Solid) | - | kJ/mol |
| Density | - | g/cm³ |
| Detonation Velocity | - | km/s |
| Detonation Pressure | - | GPa |
Computational Predictions of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, DFT and other quantum chemical methods could be used to calculate:
Infrared (IR) spectra: Predicting the vibrational frequencies corresponding to different functional groups.
Nuclear Magnetic Resonance (NMR) spectra: Predicting the chemical shifts of ¹H and ¹³C nuclei.
Ultraviolet-Visible (UV-Vis) spectra: Predicting the electronic transitions and corresponding absorption wavelengths.
These computational predictions serve as a powerful tool for the characterization and identification of new molecules.
Applications in Advanced Materials Science
Energetic Materials Research
The high nitrogen content and positive heat of formation inherent to azidopyrazole derivatives make them attractive candidates for the development of high-performance energetic materials. Research in this area focuses on designing molecules that offer a balance of high energy density, thermal stability, and low sensitivity.
The design of high-nitrogen, high-energy-density materials based on the pyrazole (B372694) framework is guided by several key principles. The primary goal is to incorporate a high density of nitrogen-nitrogen and carbon-nitrogen bonds, which release a significant amount of energy upon decomposition to form stable dinitrogen gas (N₂). nih.gov The pyrazole ring itself is a stable, nitrogen-containing heterocycle that serves as a robust scaffold. The introduction of energetic functional groups, such as nitro (-NO₂) and azido (B1232118) (-N₃), further enhances the energy content. nih.govnih.gov
Key design strategies include:
Increasing Nitrogen Content: The incorporation of azido and nitro groups directly increases the nitrogen content of the molecule, which is a primary contributor to high heats of formation. nih.gov For instance, 4-azido-3,5-dinitropyrazole (AzDNP) has a nitrogen content of 49.35% and a high positive heat of formation. rsc.org
Improving Oxygen Balance: While high nitrogen content is crucial, achieving a favorable oxygen balance is also important for efficient energy release. This is often accomplished by introducing nitro groups.
Increasing Density: Higher density is a critical factor for achieving high detonation performance. The dense packing of molecules in the crystalline state, influenced by intermolecular interactions, is a key consideration in molecular design. nih.gov
A comparative look at related pyrazole-based energetic compounds illustrates these principles:
| Compound | Key Features | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Stability (Td °C) |
| 1-methyl-trinitropyrazole (MTNP) | High power | 8960 | - | - |
| 4-amino-3,5-dinitropyrazole (LLM-116) | Precursor for azido derivatives | - | - | - |
| 4-Azido-3,5-dinitropyrazole (AzDNP) | High nitrogen content, high heat of formation | - | - | < 150 |
| Ammonium salt of a bridged AzDNP derivative | Improved stability and sensitivity | 8591 | 30.6 | 173 |
| Hydroxylammonium salt of a bridged AzDNP derivative | High energy | 8961 | 33.0 | - |
This table presents data for related pyrazole compounds to illustrate design principles, as specific data for 4-azido-1-methyl-1H-pyrazole was not available in the search results. The data is compiled from various sources. rsc.orgmdpi.com
The integration of azidopyrazole structures, such as this compound, into energetic formulations is an area of active research. These compounds can serve as energetic plasticizers, binders, or as the primary energetic component. The presence of the azido group can lead to high sensitivity, which can be both an advantage and a disadvantage depending on the application. rsc.orgrsc.org For instance, in primary explosives, high sensitivity is desired, whereas for secondary explosives, lower sensitivity is required. rsc.orgrsc.org
One approach to modulate the properties of azidopyrazoles is through the formation of energetic salts. rsc.orgrsc.org By reacting the acidic proton of a pyrazole ring (if present) with a nitrogen-rich base, it is possible to create salts with improved thermal stability and reduced sensitivity while maintaining good energetic performance. rsc.orgrsc.org Another strategy involves connecting the azidopyrazole moiety to other energetic scaffolds to fine-tune its properties. rsc.orgrsc.org
Optoelectronic and Photoluminescent Materials
The pyrazole scaffold is a versatile component in the design of organic fluorophores and optoelectronic materials due to its electronic properties and synthetic accessibility. nih.govnih.gov The introduction of an azido group can further modify these properties, opening up avenues for new applications.
Azido-pyrazole conjugates have been investigated for their potential as fluorescent probes and sensors. researchgate.net The fluorescence properties of these molecules can be sensitive to their local environment, making them suitable for detecting specific ions or molecules. researchgate.netnih.gov For example, azido pyrazole-chalcone derivatives have been synthesized and shown to act as selective fluorescent sensors for iodide ions. researchgate.net The sensing mechanism often involves a "turn-off" response, where the fluorescence intensity decreases in the presence of the target analyte due to a dynamic quenching mechanism. researchgate.net
The design of these probes often involves conjugating the azido-pyrazole core with other aromatic systems to create a larger π-conjugated system, which is essential for fluorescence. researchgate.net The choice of substituents on the pyrazole and the conjugated system allows for the tuning of the probe's selectivity and sensitivity. nih.gov
| Probe Type | Target Analyte | Sensing Mechanism | Detection Limit |
| Azido pyrazole-chalcone conjugate | Iodide (I⁻) | Fluorescence TURN-OFF | 2.5 mM |
| Pyridine (B92270)–pyrazole based chemosensor | Aluminum (Al³⁺) | Colorimetric and Fluorescent | 62 nM |
| Pyrazoline derivative | Mercury (Hg²⁺) | - | - |
This table provides examples of pyrazole-based fluorescent sensors to illustrate the potential applications of azido-pyrazole conjugates. researchgate.netnih.gov
The pyrazole ring is a key structural element in many organic dyes and fluorophores. nih.govnih.gov The electronic properties of the pyrazole ring can be modulated by the introduction of various functional groups, including the azido group. The conjugation of the pyrazole ring with other chromophores can lead to materials with interesting photophysical properties, such as large Stokes shifts and tunable emission wavelengths. nih.govresearchgate.net
Research in this area focuses on synthesizing new pyrazole-based dyes and characterizing their absorption and emission properties. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used to understand the electronic transitions responsible for the observed photophysical properties. nih.govnih.gov The color and fluorescence of these dyes are influenced by the extent of π-conjugation and the polarization of the molecule. nih.gov
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. longdom.orgnih.gov The ability of molecules to self-assemble into well-defined, ordered structures is a key aspect of this field. longdom.orgnih.gov The functional groups present in this compound, namely the pyrazole ring and the azido group, suggest its potential to participate in supramolecular self-assembly.
The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the azido group can also participate in various non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, can drive the self-assembly of molecules into higher-order structures such as nanotubes, vesicles, or crystalline networks. nih.govnih.govresearchgate.net
The tetrazole moiety, which can be formed from azide (B81097) derivatives, is known to be a versatile scaffold in supramolecular chemistry, participating in various hydrogen bonding synthons. researchgate.net While the direct self-assembly of this compound has not been extensively studied, the principles of supramolecular chemistry suggest that it could be a valuable building block for the construction of novel supramolecular architectures with potential applications in materials science and biology. longdom.orgresearchgate.net The design of self-assembling systems often involves the careful placement of functional groups that can engage in specific and directional non-covalent interactions. nih.gov
Molecular Recognition and Host-Guest Chemistry Applications
The principles of molecular recognition and host-guest chemistry involve the specific, non-covalent interactions between a host molecule and a guest molecule. This area of supramolecular chemistry is crucial for the development of sensors, drug delivery systems, and self-assembling materials. While pyrazole-containing macrocycles and other derivatives have been investigated for their ability to form host-guest complexes, there is no specific research available that details the use of This compound in this context. The potential for the pyrazole ring to participate in hydrogen bonding and for the azide group to engage in various non-covalent interactions could theoretically make it a candidate for such applications, but this remains speculative without direct experimental evidence.
Design of Coordination Compounds and Ligands Utilizing Pyrazole and Triazole Moieties
The azide group in This compound offers a potential route to the formation of triazole moieties through cycloaddition reactions, a common strategy in click chemistry. Both pyrazole and triazole rings are well-established as effective coordinating ligands for a variety of metal ions, forming the basis for numerous coordination compounds with diverse applications. However, a review of the current scientific literature does not yield specific examples of coordination compounds or ligands that have been designed and synthesized starting from This compound . While the synthesis of such compounds is chemically plausible, a detailed account of their structure, properties, and applications is not available.
Catalysis and Ligand Design
Pyrazole Derivatives as Ligands in Transition Metal Catalysis
Pyrazole derivatives are widely employed as ligands in transition metal catalysis due to their ability to form stable complexes with a range of metals and to fine-tune the steric and electronic properties of the catalyst. These catalysts have found applications in a multitude of organic transformations. Despite the extensive research into pyrazole-based ligands, there are no specific studies focusing on ligands derived directly from This compound for use in transition metal catalysis. The potential exists to modify the azide group to create multidentate ligands or to utilize the pyrazole nitrogen atoms for coordination, but research detailing these specific applications has not been published.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Pathways for Azidopyrazoles
The future synthesis of 4-azido-1-methyl-1H-pyrazole and its derivatives is increasingly geared towards green and sustainable chemistry principles. nih.govnih.gov The goal is to develop methods that are not only efficient and high-yielding but also minimize waste, avoid hazardous reagents, and reduce energy consumption. nih.govmdpi.com
Current synthetic strategies often involve multi-step processes, which may include the diazotization of an aminopyrazole followed by substitution with an azide (B81097) source, or the direct nucleophilic substitution of a halo-pyrazole with sodium azide. mdpi.comnih.gov While effective, these methods can involve harsh reagents and generate significant waste. Future research is poised to explore more elegant and eco-friendly alternatives.
Multicomponent reactions (MCRs) represent a particularly promising avenue, offering the potential to construct the functionalized pyrazole (B372694) core in a single, atom-economical step. eurekaselect.comias.ac.in Researchers may aim to design a one-pot synthesis that combines a hydrazine (B178648) source, a 1,3-dicarbonyl equivalent, and an azide-containing building block, catalyzed by a recyclable or biodegradable catalyst. nih.gov Microwave-assisted and ultrasound-assisted organic synthesis are other green techniques that could dramatically reduce reaction times and energy input compared to conventional heating. ias.ac.in
Furthermore, the adoption of flow chemistry for the synthesis of azidopyrazoles could offer significant advantages in terms of safety and scalability. The generation and use of potentially unstable azide intermediates can be performed in situ within a microreactor, minimizing the risk associated with handling bulk quantities of energetic compounds.
| Synthetic Strategy | Key Advantages | Potential Application for Azidopyrazoles |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. eurekaselect.com | One-pot synthesis of substituted azidopyrazoles from simple precursors. |
| Microwave/Ultrasound-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. ias.ac.in | Acceleration of the azidation step or the pyrazole ring formation. |
| Flow Chemistry | Enhanced safety for hazardous reactions, precise process control, easy scalability. | In situ generation and reaction of azide intermediates to improve safety. |
| Green Solvents/Catalysts | Reduced environmental impact, potential for catalyst recycling. nih.gov | Use of water, ionic liquids, or deep eutectic solvents as reaction media. |
Exploration of Unprecedented Reactivity Profiles and Novel Transformations of the Azido (B1232118) Group
The azido group is a versatile functional handle, renowned for its participation in a wide array of chemical transformations. While its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is well-established, future research will delve into more unprecedented reactivity profiles for this compound. nih.gov
One key area of exploration is the photochemistry and thermolysis of azidopyrazoles. Upon exposure to heat or UV light, organic azides can extrude dinitrogen gas to generate highly reactive nitrene intermediates. researchgate.net The subsequent reactions of these pyrazole-based nitrenes could lead to novel molecular architectures through C-H insertion, ring expansion, or dimerization reactions. An intriguing possibility is the intramolecular redox disproportionation, where the nitrene intermediate engages with another part of the molecule, as has been observed in a related pyrazole system where an azido group was reduced to an amine while a methyl group was oxidized without any external reagents. mdpi.com
Beyond nitrene chemistry, the azido group can participate in various cycloadditions with dienophiles other than alkynes, engage in Staudinger reactions with phosphines to form aza-ylides, or serve as a precursor for other nitrogen-containing heterocycles. mdpi.com The electronic nature of the pyrazole ring, modified by various substituents, could tune the reactivity of the attached azido group, potentially enabling selective transformations that are not accessible with simple aryl azides. The exploration of these pathways could yield novel heterocyclic systems with unique properties.
| Reaction Type | Intermediate/Product | Potential Application |
| Photolysis/Thermolysis | Pyrazole Nitrene | Synthesis of novel fused heterocycles via C-H insertion or rearrangements. mdpi.comresearchgate.net |
| [3+2] Cycloaddition | Triazoles, Tetrazoles | "Click" functionalization for materials science and bioconjugation. nih.gov |
| Staudinger Reaction | Aza-ylide / Amine | Synthesis of aminopyrazoles or use in aza-Wittig reactions. |
| Intramolecular Redox | Aminopyrazole derivatives | Accessing complex functionalized pyrazoles without external oxidants/reductants. mdpi.com |
Rational Design of Advanced Materials with Tunable Optoelectronic and Energetic Properties
The unique structural features of this compound make it an attractive building block for the rational design of advanced materials. The nitrogen-rich nature of both the pyrazole ring and the azido group suggests significant potential in the field of energetic materials. mdpi.com The high positive heat of formation associated with the azido group can contribute to the energetic performance of a molecule. mdpi.com Future research will likely focus on incorporating the this compound scaffold into larger molecules designed to be high-performance, low-sensitivity explosives or propellants. nih.govconsensus.app By combining this moiety with other explosophores like nitro or nitramino groups, researchers can fine-tune properties such as detonation velocity, thermal stability, and impact sensitivity. rsc.org
In parallel, the pyrazole nucleus is a known component in materials with interesting optoelectronic properties. tandfonline.comfigshare.com Pyrazole-based conjugated polymers and oligomers have been investigated for applications in organic light-emitting diodes (OLEDs) and sensors. tandfonline.comnih.gov The azido group on this compound provides a perfect handle for "clicking" this core unit onto polymer backbones or other chromophores using azide-alkyne cycloaddition. This modular approach would allow for the creation of a library of new materials where the electronic and photophysical properties (e.g., fluorescence quantum yield, absorption/emission wavelengths) can be systematically tuned. researchgate.net The resulting triazole linkage is highly stable, ensuring the robustness of the final material.
| Material Class | Key Property | Design Strategy |
| Energetic Materials | High detonation performance, low sensitivity. nih.gov | Incorporation of the azidopyrazole unit into larger molecules with other energetic groups (e.g., -NO2). mdpi.com |
| Optoelectronic Polymers | Tunable fluorescence, high thermal stability. tandfonline.com | "Clicking" this compound onto conjugated polymer backbones. |
| Chemosensors | Selective metal ion detection. nih.gov | Functionalizing the azidopyrazole to create ligands with specific chelating properties. |
| Nitrogen-Rich Frameworks | Gas storage, catalysis. | Using azidopyrazole derivatives as linkers in the synthesis of metal-organic frameworks (MOFs). |
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
The traditional cycle of designing, synthesizing, and testing new molecules is time-consuming and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process, and the field of azidopyrazole chemistry is no exception. researchgate.netarxiv.org
Predictive models can be developed by training machine learning algorithms on existing databases of pyrazole derivatives and energetic compounds. nih.gov These models could learn the complex relationships between molecular structure and material properties (the "structure-property-performance linkage"). arxiv.org For example, an AI tool could predict the detonation velocity, thermal stability, or even the fluorescence spectrum of a novel, hypothetical derivative of this compound before it is ever synthesized in a lab. nih.gov This allows researchers to perform high-throughput computational screening of virtual libraries, prioritizing the most promising candidates for synthesis. nih.govmdpi.com
| AI/ML Application | Description | Impact on Azidopyrazole Research |
| Property Prediction | ML models trained on known data predict properties of new molecules. nih.gov | Rapidly estimate the energetic or optoelectronic properties of virtual derivatives. |
| Inverse Design | Generative models create new molecules based on desired property inputs. rsc.org | Discover novel azidopyrazole structures with tailored performance characteristics. |
| High-Throughput Screening | Computationally screen large virtual libraries of compounds. nih.gov | Identify lead candidates for advanced materials or pharmaceuticals efficiently. |
| Retrosynthesis Planning | AI predicts viable synthetic routes to a target molecule. nih.gov | Accelerate the synthesis of promising new compounds identified through screening. |
Q & A
Q. What synthetic methodologies are effective for preparing 4-azido-1-methyl-1H-pyrazole with high yield and purity?
- Methodological Answer : The synthesis typically involves azide introduction via reagents like azido(trimethyl)silane (TMS-azide) under acidic conditions (e.g., trifluoroacetic acid). A representative protocol includes:
- Dissolving precursors in methylene chloride, cooling to 0°C, and adding TMS-azide and acid.
- Heating to 50°C for 16 hours, followed by solvent evaporation and purification via flash chromatography (cyclohexane/ethyl acetate gradient) .
Key considerations: - Monitor reaction progress via TLC.
- Use dry-load silica gel chromatography to minimize decomposition of the azide group.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify methyl group protons (δ ~2.38 ppm) and pyrazole ring signals (δ ~7.54 ppm for aromatic protons) .
- IR Spectroscopy : Confirm the azide stretch (ν ~2139 cm⁻¹, strong) and nitrile or carbonyl groups if present .
- HRMS : Validate molecular weight (e.g., calculated [M]+ for C₅H₆N₄: 122.0594) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by determining crystal structure, as demonstrated for related pyrazole derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Introduce substituents at the pyrazole ring (e.g., electron-withdrawing groups at position 4) to modulate reactivity in click chemistry or receptor binding.
- Use triazole hybrids (via CuAAC reactions) to evaluate pharmacokinetic properties, as shown in triazole-pyrazole hybrids .
- Compare bioactivity data with computational docking studies to identify key interactions (e.g., with cannabinoid receptors, as in anandamide analogs) .
Q. What strategies resolve contradictions in spectral or crystallographic data for azido-pyrazole derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR/IR data with synthetic intermediates (e.g., pre-azidation precursors) to rule out impurities .
- X-ray Diffraction : Resolve regiochemical ambiguities, as done for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives .
- Dynamic NMR : Assess tautomerism or conformational flexibility in solution, which may explain unexpected splitting patterns .
Q. How can computational chemistry predict the reactivity of this compound in click reactions?
- Methodological Answer :
- Perform DFT calculations to model transition states of CuAAC reactions, focusing on azide-nitrile cycloaddition barriers.
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in triazole formation .
- Compare computed IR/NMR spectra with experimental data to validate models, as applied to pyrazole-carboxylic acid derivatives .
Application-Oriented Questions
Q. What role does this compound play in synthesizing bioactive triazole hybrids?
- Methodological Answer :
- Use click chemistry (CuAAC) to couple the azide with alkynes, generating 1,2,3-triazoles. Example protocol:
- React with terminal alkynes (e.g., 1-ethynyl-4-methoxybenzene) in THF/water (1:1) with CuSO₄/Na ascorbate at 50°C for 16 hours .
- Purify via column chromatography (cyclohexane/ethyl acetate) and characterize via HRMS/NMR.
- Triazole hybrids are screened for antimicrobial or anticancer activity, leveraging the pyrazole core’s metabolic stability .
Q. How is this compound utilized in material science applications?
- Methodological Answer :
- Functionalize polymers or nanoparticles via azide-alkyne cycloaddition to create stimuli-responsive materials.
- Monitor conjugation efficiency using FTIR (azide peak disappearance at ~2139 cm⁻¹) and UV-vis spectroscopy .
- Applications include drug delivery systems or sensors, as demonstrated with pyrazole-based crown ethers .
Data Analysis & Optimization
Q. What experimental parameters influence the stability of this compound during storage?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMF) that may catalyze azide decomposition.
- Moisture Control : Use molecular sieves in storage containers, as moisture accelerates hydrolysis .
Q. How can reaction conditions be optimized to suppress side reactions in azide-functionalized pyrazoles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
